molecular formula C14H13N3O B6299212 1-(Dimethylamino)imidazo[1,5-a]quinoline-3-carbaldehyde CAS No. 2368871-25-2

1-(Dimethylamino)imidazo[1,5-a]quinoline-3-carbaldehyde

Cat. No.: B6299212
CAS No.: 2368871-25-2
M. Wt: 239.27 g/mol
InChI Key: GJOYUXADTZQCRX-UHFFFAOYSA-N
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Description

1-(Dimethylamino)imidazo[1,5-a]quinoline-3-carbaldehyde is a complex organic compound belonging to the class of fused N-heterocyclic compounds. This compound is characterized by its unique structure, which includes an imidazoquinoline core fused with a dimethylamino group and a carbaldehyde functional group. The imidazo[1,5-a]quinoline moiety is known for its significant biological and pharmacological activities, making it a valuable target for synthetic and medicinal chemistry .

Properties

IUPAC Name

1-(dimethylamino)imidazo[1,5-a]quinoline-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O/c1-16(2)14-15-11(9-18)13-8-7-10-5-3-4-6-12(10)17(13)14/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJOYUXADTZQCRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=C2N1C3=CC=CC=C3C=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Dimethylamino)imidazo[1,5-a]quinoline-3-carbaldehyde typically involves a multi-step process. One common method is the iodine-mediated decarboxylative cyclization of α-amino acids and 2-methyl quinolines under metal-free conditions. This reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired imidazoquinoline product . The reaction conditions often include the use of iodine as a catalyst and mild heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography are employed to isolate the final product as a pure compound .

Chemical Reactions Analysis

Types of Reactions

1-(Dimethylamino)imidazo[1,5-a]quinoline-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazoquinoline derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

1-(Dimethylamino)imidazo[1,5-a]quinoline-3-carbaldehyde has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(Dimethylamino)imidazo[1,5-a]quinoline-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities and leading to various biological effects. For example, it may inhibit the activity of certain kinases or phosphodiesterases, thereby affecting cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Dimethylamino)imidazo[1,5-a]quinoline-3-carbaldehyde is unique due to its specific combination of functional groups and its ability to undergo diverse chemical reactions. Its structure allows for versatile modifications, making it a valuable compound in synthetic and medicinal chemistry .

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